alpha-Spinasterol glucoside

Vue d'ensemble

Description

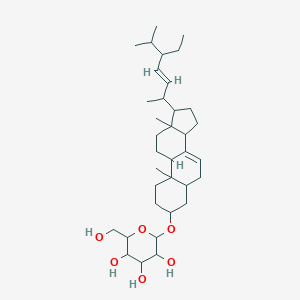

alpha-Spinasterol glucoside, also known as α-spinasteryl-3-O-β-D-glucoside, is a natural compound found in various plant-based foods such as vegetables and fruits. It consists of an α-spinasterol backbone linked to a β-D-glucoside group. This compound is known for its biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects. It also has protective effects on the cardiovascular, immune, and nervous systems .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

alpha-Spinasterol glucoside can be synthesized through chemical synthesis or extracted from natural sources. The chemical synthesis involves the reaction of α-spinasterol with glucose under specific conditions. One method includes the hydrolysis of steryl glycosides using either enzymatic or acid hydrolysis. Enzymatic hydrolysis is preferred for accurate composition analysis as it avoids the isomerization and artifact formation that can occur under acidic conditions .

Industrial Production Methods

Industrial production of spinasteryl glucoside typically involves the extraction from plant materials such as sugar beet pulp. The process includes boiling the plant material in alcohol, concentrating the extract, and then purifying the compound through recrystallization .

Analyse Des Réactions Chimiques

Types of Reactions

alpha-Spinasterol glucoside undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Under acidic conditions, it can be hydrolyzed to produce α-spinasterol and glucose. It is also susceptible to isomerization under high temperatures and acidic conditions .

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using specific enzymes or acid hydrolysis using sulfuric acid.

Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents include sodium borohydride.

Major Products Formed

The major products formed from the hydrolysis of spinasteryl glucoside are α-spinasterol and glucose. Oxidation and reduction reactions can lead to various derivatives depending on the specific conditions and reagents used .

Applications De Recherche Scientifique

Chemical Applications

Model Compound for Glycosylation Reactions

- Alpha-spinasterol glucoside serves as a model compound for studying glycosylation reactions. This is crucial for understanding how sugars attach to other molecules, impacting various biological processes.

Sterol Metabolism Studies

- It is utilized in research focusing on sterol metabolism, which is vital for understanding lipid metabolism disorders and developing therapeutic strategies.

Biological Applications

Role in Plant Physiology

- The compound has been investigated for its role in plant physiology, particularly in how it affects cellular processes such as growth and stress responses .

Cellular Effects

- In cellular studies, this compound enhances glucose uptake in skeletal muscle cells and stimulates insulin secretion from pancreatic β-cells. This mechanism positions it as a potential therapeutic agent for managing diabetes .

Pharmacological Applications

Antidiabetic Properties

- Recent studies highlight the compound's promising antidiabetic effects. It enhances insulin secretion, reduces insulin resistance, and facilitates glucose uptake in muscle cells. These mechanisms make it a candidate for Type 2 diabetes therapy .

Anti-inflammatory and Antioxidant Effects

- This compound exhibits anti-inflammatory properties by inhibiting cyclooxygenases (COX), which are key enzymes involved in inflammation. This activity suggests its potential use in treating inflammatory diseases .

Neuroprotective Effects

- The compound has been shown to cross the blood-brain barrier, indicating potential neuroprotective effects. This property could be beneficial in developing treatments for neurodegenerative diseases .

Industrial Applications

Functional Foods and Nutraceuticals

- Due to its health benefits, this compound is explored for incorporation into functional foods and nutraceuticals. Its ability to improve metabolic health makes it appealing for dietary supplements aimed at preventing metabolic disorders .

Study on Glucose Uptake Enhancement

A study conducted on C2C12 skeletal muscle cells demonstrated that treatment with this compound significantly increased glucose uptake compared to control groups. The study measured protein expression levels of key regulators such as GLUT-4 and AMPK, confirming the compound's role in enhancing glucose metabolism .

Insulin Secretion Stimulation Study

In another study involving INS-1 pancreatic β-cells, this compound was shown to enhance glucose-stimulated insulin secretion (GSIS). The results indicated that the compound could modulate intracellular signaling pathways that facilitate insulin release, thus providing insights into its antidiabetic mechanisms .

Data Summary Table

Mécanisme D'action

The mechanism of action of spinasteryl glucoside involves its interaction with various molecular targets and pathways. It exerts its effects by modulating inflammatory pathways, scavenging free radicals, and inhibiting tumor cell proliferation. The compound’s antioxidant properties are attributed to its ability to neutralize reactive oxygen species and enhance the activity of antioxidant enzymes .

Comparaison Avec Des Composés Similaires

alpha-Spinasterol glucoside is structurally similar to other steryl glucosides such as stigmasteryl glucoside and Δ5-avenasteryl glucoside. These compounds share a similar steryl backbone but differ in the position and number of double bonds and side chain structures. This compound is unique due to its specific biological activities and its presence in a wide range of plant-based foods .

List of Similar Compounds

- Stigmasteryl glucoside

- Δ5-Avenasteryl glucoside

- Δ7-Stigmastenyl glucoside

- Δ7-Campesteryl glucoside

- Poriferasta-7,25-dienyl glucoside

- Poriferasta-7,22,25-trienyl glucoside

Activité Biologique

Alpha-spinasterol glucoside is a phytosterol derivative known for its diverse biological activities, particularly in the fields of anti-diabetes, anti-inflammation, and neuroprotection. This article reviews the current understanding of its biological activity, supported by recent research findings, data tables, and case studies.

Chemical Structure and Sources

This compound is a glycosylated form of alpha-spinasterol, a compound found in various plant sources including spinach and certain medicinal herbs. Its structure consists of a steroid backbone with a glucoside moiety that enhances its solubility and bioavailability.

Pharmacological Properties

1. Antidiabetic Effects

Recent studies have highlighted the potential of this compound in managing diabetes mellitus. It has been shown to:

- Enhance Insulin Secretion : Research indicates that this compound can stimulate insulin secretion from pancreatic beta-cells, which is crucial for regulating blood glucose levels. In vitro assays demonstrated significant increases in glucose-stimulated insulin secretion (GSIS) when treated with this compound compared to controls .

- Improve Glucose Uptake : In skeletal muscle cells (C2C12), this compound improved glucose uptake significantly. This effect is mediated through pathways involving the phosphoinositide 3-kinase (PI3K) signaling cascade, leading to enhanced translocation of glucose transporter type 4 (GLUT-4) to the cell membrane .

- Inhibition of Dipeptidyl Peptidase IV (DPP-IV) : In silico studies suggest that this compound acts as a DPP-IV inhibitor, which is beneficial for increasing insulin levels and decreasing blood sugar levels post-meal .

Table 1: Summary of Antidiabetic Effects

| Mechanism | Effect | Reference |

|---|---|---|

| Insulin Secretion | Enhanced GSIS | |

| Glucose Uptake | Increased GLUT-4 translocation | |

| DPP-IV Inhibition | Reduced glucose absorption |

2. Anti-inflammatory Activity

This compound exhibits notable anti-inflammatory properties:

- Cyclooxygenase Inhibition : It has been characterized as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins .

- TRPV1 Antagonism : The compound acts as an antagonist to the transient receptor potential vanilloid 1 (TRPV1), which is involved in pain signaling pathways. This mechanism suggests its potential use in pain management therapies .

Table 2: Summary of Anti-inflammatory Effects

| Mechanism | Effect | Reference |

|---|---|---|

| COX Inhibition | Reduced inflammatory mediator production | |

| TRPV1 Antagonism | Pain relief through TRPV1 blockade |

Neuroprotective Properties

This compound's ability to cross the blood-brain barrier enhances its neuroprotective effects:

- Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative stress in neural tissues, potentially reducing neurodegenerative processes .

- Neuroprotection Against Injury : Studies indicate that it may protect against neuronal damage induced by various insults, including ischemia and inflammation, suggesting its therapeutic potential in neurodegenerative diseases .

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- A study on diabetic rats demonstrated significant reductions in blood glucose levels after administration of this compound, alongside improvements in insulin sensitivity markers .

- Clinical trials involving patients with chronic pain conditions reported relief correlated with the use of formulations containing this compound, underscoring its analgesic properties .

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of alpha-spinasterol glucoside in experimental samples?

Methodological Answer: Structural confirmation requires a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for resolving the glycosidic linkage and sterol backbone, while High-Performance Liquid Chromatography (HPLC) with a purity ≥98% ensures sample integrity . Mass spectrometry (MS) further validates molecular weight (C₃₅H₅₈O₆, MW 574.83) and fragmentation patterns. Cross-referencing with CAS registry data (1745-36-4) and published spectral libraries minimizes misidentification risks .

Q. What are the recommended storage conditions to maintain this compound stability?

Methodological Answer: For long-term stability, store powdered samples at -20°C in airtight, light-protected containers. Solubilized forms (e.g., in DMSO) should be aliquoted and stored at -80°C to prevent hydrolysis or oxidation. Pre-use drying (e.g., vacuum desiccation) is advised if moisture content exceeds 0.1% . Regularly validate stability via HPLC retention time consistency and absence of degradation peaks .

Q. How should researchers address discrepancies in chromatographic purity assessments (e.g., multiple peaks in HPLC)?

Methodological Answer: Multiple peaks may arise from isomerization, residual solvents, or degradation. Use gradient elution HPLC with photodiode array (PDA) detection to distinguish co-eluting compounds. Pair with preparative chromatography to isolate secondary peaks, followed by MS/NMR analysis. For batch-to-batch variability, standardize extraction protocols (e.g., column temperature, solvent polarity) and validate against certified reference materials .

Advanced Research Questions

Q. What experimental designs optimize the biosynthesis or extraction yield of this compound from natural sources?

Methodological Answer: Employ response surface methodology (RSM) with Box-Behnken designs to optimize variables like solvent ratio, extraction time, and enzyme activity (e.g., glucansucrase for glycosylation). For biosynthesis, pH-controlled bioreactors (pH 8–9 for glucosylation, pH 6.5–7 for acylation) enhance sterol-glucose conjugation efficiency, as demonstrated in plant mitochondrial systems . Monitor yield via UV-Vis spectrophotometry (e.g., Trinder assay for glucose quantification) and validate with HPLC-MS .

Q. How can conflicting bioactivity data (e.g., COX inhibition vs. TRPV1 antagonism) be resolved in mechanistic studies?

Methodological Answer: Design dose-response experiments with orthogonal assays. For COX inhibition, use fluorometric kits (IC₅₀ determination) and compare with TRPV1 calcium flux assays. Control for off-target effects via siRNA knockdown or selective inhibitors. Cross-validate in vivo using knockout models (e.g., TRPV1⁻/⁻ mice) and correlate with pharmacokinetic data (e.g., plasma concentration vs. target engagement) . Statistical tools like partial least squares regression (PLS-R) should include spurious correlation tests to avoid false mechanistic claims .

Q. What strategies mitigate variability in glucose-related assays (e.g., enzymatic activity or glucose conjugation efficiency)?

Methodological Answer: Standardize glucose quantification methods (e.g., SMBG protocols) with pre-defined analytical goals (e.g., ±5% CV for intra-assay precision). For conjugation studies, use isotopically labeled glucose (¹³C/²H) to trace glycosylation efficiency via LC-MS. Address batch-dependent enzyme activity by normalizing to internal standards (e.g., UDP-glucose dehydrogenase activity assays). Report methodological details rigorously to ensure reproducibility .

Q. How can researchers model the neuroprotective effects of this compound in vitro?

Methodological Answer: Use SH-SY5Y neuronal cells exposed to oxidative stressors (e.g., H₂O₂ or rotenone). Pre-treat with this compound (1–10 µM) and quantify viability via MTT/WST-1 assays. Measure acetylcholinesterase (AChE) inhibition using Ellman’s method and compare with cortisol reduction assays (ELISA). Validate blood-brain barrier permeability via parallel artificial membrane permeability assays (PAMPA) .

Q. Data Interpretation & Reporting

Q. How should contradictory results in bioactivity studies be analyzed and reported?

Methodological Answer: Apply contradiction analysis frameworks:

- Technical variability : Audit assay conditions (e.g., temperature, cell passage number).

- Biological variability : Use stratified cohorts (e.g., age, sex) or multi-omics integration (transcriptomics/metabolomics).

- Statistical rigor : Report effect sizes with 95% confidence intervals and avoid overreliance on p-values. Use multivariate sensitivity analysis to identify confounding variables .

Q. What are best practices for reporting this compound in pharmacological studies?

Methodological Answer: Follow CONSORT-like guidelines for natural products:

- Chemical characterization : Purity (HPLC ≥98%), CAS number, and spectral validation .

- Dosage : Specify solvent (e.g., DMSO concentration ≤0.1%), route (oral/IP), and pharmacokinetic parameters (Cₘₐₓ, t₁/₂).

- Bioactivity : Report IC₅₀/EC₅₀ values with comparator compounds (e.g., ellagic acid glucoside for neuroprotection) .

Propriétés

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,5S,9R,10S,13R,14R,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H58O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h8-9,11,20-24,26-33,36-39H,7,10,12-19H2,1-6H3/b9-8+/t21-,22-,23+,24+,26-,27+,28+,29-,30-,31+,32-,33-,34+,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYGLICZKGWOPA-FDZHQVDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H58O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701292918 | |

| Record name | Spinasterol 3-O-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701292918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1745-36-4 | |

| Record name | Spinasterol 3-O-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1745-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spinasterol 3-O-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701292918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.